diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic amino acid derivative with a unique structure that includes an oxygen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Framework: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Oxidation and Carboxylation: The final steps involve the oxidation of the bicyclic intermediate to introduce the oxygen atom and the carboxylation to form the carboxylic acid group.
Industrial Production Methods: Industrial production methods for diexo-3-Amino-7-oxa-bicyclo[22
Chemical Reactions Analysis
Types of Reactions:
Oxidation: diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amino group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia, amines, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
- exo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
- endo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness: diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and chemical properties compared to its similar compounds.
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJRDBSWQMNJKY-MOJAZDJTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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